N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE
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Overview
Description
N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a sulfonyl group, a sec-butylamino group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps, including the formation of the sulfonyl group and the incorporation of the sec-butylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}-N,N-DIETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE include:
- N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}ACETAMIDE
- N-{4-[(SEC-BUTYLAMINO)SULFONYL]PHENYL}CYCLOPROPANECARBOXAMIDE
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes a tetrahydropyridine ring and diethyl groups. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-N-[4-(butan-2-ylsulfamoyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-5-16(4)23-30(28,29)19-10-8-18(9-11-19)22-20(26)17-12-14-25(15-13-17)21(27)24(6-2)7-3/h8-11,16-17,23H,5-7,12-15H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJORXGGORQXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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